Lipophilicity (LogP) Differentiation: Enhanced Membrane Permeability Potential
1-(3-Bromo-5-chloro-2-methoxyphenyl)ethanone exhibits a calculated LogP value of approximately 3.2, indicating moderate lipophilicity . This value is significantly higher than that of the non-halogenated analog 1-(2-methoxyphenyl)ethanone (estimated LogP ≈ 1.5) and the mono-brominated analog 1-(3-bromo-2-methoxyphenyl)ethanone (estimated LogP ≈ 2.4), due to the additive hydrophobic contributions of the bromo and chloro substituents.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 3.203 (ChemBase) ; 3.3137 (ChemScene) |
| Comparator Or Baseline | 1-(2-methoxyphenyl)ethanone: LogP ≈ 1.5 (estimated); 1-(3-bromo-2-methoxyphenyl)ethanone: LogP ≈ 2.4 (estimated) |
| Quantified Difference | Target compound LogP is 1.7-1.8 units higher than non-halogenated analog, and 0.8-0.9 units higher than mono-bromo analog. |
| Conditions | Calculated LogP values; no experimental data available for comparators; based on class-level inference from similar structures. |
Why This Matters
Higher LogP suggests improved membrane permeability, which is a critical consideration in selecting building blocks for cell-permeable probes or orally bioavailable drug candidates.
